N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide involves multiple steps. One of the key intermediates, N-benzylpiperazine, can be prepared by direct benzylation of commercially available piperazine under metal-free conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperazine: Known for its stimulant properties and used in various research studies.
Thiophene derivatives: Used in the synthesis of pharmaceuticals and materials.
Benzothiophene derivatives: Investigated for their biological activities and potential therapeutic applications
Uniqueness
N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H35N3O2S2 |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C29H35N3O2S2/c1-29(2,3)21-11-12-22-24(18-21)36-27(30-26(33)23-10-7-17-35-23)25(22)28(34)32-15-13-31(14-16-32)19-20-8-5-4-6-9-20/h4-10,17,21H,11-16,18-19H2,1-3H3,(H,30,33) |
InChI Key |
SQDZVMRMMMNTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
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